molecular formula C30H40N2O7 B1252017 (2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide

(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide

Cat. No. B1252017
M. Wt: 540.6 g/mol
InChI Key: VAHXVYDDBKCOFD-NGQXCVFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMC-1D is a polyene antibiotic that is TMC-1A in which the 2,4-dimethyloct-2-enoyl group has been replaced by an (E)-4,6-dimethyldec-2-enoyl group. TMC-1D is an antitumour antibiotic isolated from Streptomyces sp. A-230. It has a role as an antineoplastic agent and a bacterial metabolite. It is a cyclic ketone, an enol, a polyene antibiotic, a secondary alcohol, a tertiary alcohol, an enone, an enamide and a secondary carboxamide.

Scientific Research Applications

Utility in Heterocyclic Synthesis

The compound has been explored for its utility in heterocyclic synthesis. Fadda et al. (2012) demonstrated the use of related enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, indicating the potential of such compounds in creating diverse heterocyclic structures (Fadda, Etman, El-Seidy, & Elattar, 2012).

Anticonvulsant Activity Exploration

Jackson et al. (2012) studied enaminones similar to the given compound and correlated their structure to anticonvulsant activity in animal models. Their research provides insights into the potential therapeutic applications of such compounds in neurological disorders (Jackson, Hanson, Farrell, Butcher, Stables, Eddington, & Scott, 2012).

New Class of Cyclic Dipeptidyl Ureas

Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, using similar enaminone structures. This highlights the compound's role in developing new chemical classes with potential biological significance (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Investigation in Fluorescence Binding

Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, closely related to the compound , and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. This research aids in understanding the binding properties of similar compounds, which is crucial in drug design and protein interaction studies (Meng, Zhu, Zhao, Yu, & Lin, 2012).

properties

Product Name

(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide

Molecular Formula

C30H40N2O7

Molecular Weight

540.6 g/mol

IUPAC Name

(E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide

InChI

InChI=1S/C30H40N2O7/c1-4-5-10-20(2)17-21(3)12-15-28(38)31-22-19-30(39,26(36)18-25(22)35)16-9-7-6-8-11-27(37)32-29-23(33)13-14-24(29)34/h6-9,11-12,15-16,19-21,26,33,36,39H,4-5,10,13-14,17-18H2,1-3H3,(H,31,38)(H,32,37)/b7-6+,11-8+,15-12+,16-9+/t20?,21?,26-,30+/m1/s1

InChI Key

VAHXVYDDBKCOFD-NGQXCVFISA-N

Isomeric SMILES

CCCCC(C)CC(C)/C=C/C(=O)NC1=C[C@]([C@@H](CC1=O)O)(/C=C/C=C/C=C/C(=O)NC2=C(CCC2=O)O)O

Canonical SMILES

CCCCC(C)CC(C)C=CC(=O)NC1=CC(C(CC1=O)O)(C=CC=CC=CC(=O)NC2=C(CCC2=O)O)O

synonyms

TMC 1 D
TMC-1 D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide
Reactant of Route 2
(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide
Reactant of Route 3
(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide
Reactant of Route 4
(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide
Reactant of Route 5
(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide
Reactant of Route 6
(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide

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